molecular formula C20H20N4S B2720480 N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393832-45-6

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2720480
CAS No.: 393832-45-6
M. Wt: 348.47
InChI Key: LCYWNLKUSCPDOH-UHFFFAOYSA-N
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Description

N-Benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a pyridine ring and substituted with a benzyl carbothioamide group. The carbothioamide moiety and aromatic substituents are critical for modulating bioactivity and physicochemical properties .

Properties

IUPAC Name

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c25-20(22-15-16-5-2-1-3-6-16)24-14-13-23-12-4-7-18(23)19(24)17-8-10-21-11-9-17/h1-12,19H,13-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYWNLKUSCPDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333643
Record name N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

393832-45-6
Record name N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyridine derivative with a pyrazine derivative, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like NaBH4 and LiAlH4, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,6-Diethylphenyl)-1-Pyridin-4-Yl-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carbothioamide

  • Structural Difference : The benzyl group in the target compound is replaced with a 2,6-diethylphenyl group.
  • However, steric hindrance may reduce binding affinity in enzyme-active sites.

1-(3,4-Dimethoxyphenyl)-N-(3-Methoxyphenyl)-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carbothioamide (KM-26)

  • Structural Difference : The benzyl group is replaced with a 3-methoxyphenyl carbothioamide, and the pyrrolopyrazine core is substituted with a 3,4-dimethoxyphenyl group.
  • Biological Data : KM-26 exhibits mixed-type inhibition with IC50 values of 5.6 µM (enzymatic) and 7.4 µM (cellular), acting as a competitive inhibitor. The methoxy groups may enhance hydrogen bonding with polar residues in target proteins, contributing to its moderate potency. In contrast, the benzyl group in the target compound could favor hydrophobic interactions .

N-(4-Ethoxyphenyl)-1-Pyridin-4-Yl-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carbothioamide

  • Structural Difference : Substitution of the benzyl group with a 4-ethoxyphenyl carbothioamide.
  • No explicit activity data are reported, but ethoxy substituents are often associated with prolonged half-lives in vivo compared to methoxy or benzyl groups .

General Trends in Pyrrolo[1,2-a]Pyrazine Derivatives

  • Core Modifications: Derivatives such as tert-butyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate () and 2-acetyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine () highlight the role of non-carbothioamide substituents.
  • Biological Relevance : Antiviral pyrrolo-pyrazine alkaloids (e.g., perlolyrine in ) demonstrate that substituent polarity (e.g., hydroxyl or methoxy groups) correlates with antiviral activity. This suggests that the benzyl carbothioamide in the target compound may balance hydrophobicity and hydrogen-bonding capacity for optimized bioactivity .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s benzyl group merits exploration in kinase or antiviral assays, given the activity of analogs like KM-25. Competitive inhibition mechanisms (observed in KM-26) suggest that steric and electronic tuning via substituents could enhance selectivity .
  • Synthetic Challenges : and underscore the importance of protecting groups (e.g., tert-butyl esters) in derivatizing the pyrrolo[1,2-a]pyrazine core. Future work could optimize synthetic routes for carbothioamide analogs .
  • Data Limitations : Most analogs lack explicit biological data, highlighting the need for targeted assays to correlate structural variations with activity.

Biological Activity

N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving pyridine and pyrazine derivatives. The general synthetic route includes the formation of the pyrrolo[1,2-a]pyrazine scaffold, followed by the introduction of the benzyl and carbothioamide groups. This structural composition is crucial for its biological activity.

Biological Activity Overview

Recent studies highlight various biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Preliminary structure–activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance its antiproliferative effects against specific cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells .
  • Mechanism of Action : The compound appears to modulate autophagy and mTORC1 signaling pathways. It has been observed to reduce mTORC1 activity while increasing basal autophagy levels. This dual action may disrupt autophagic flux under nutrient-deficient conditions, potentially leading to selective apoptosis in cancer cells .

Antiproliferative Effects

A study conducted on various derivatives of pyrrolo[1,2-a]pyrazine demonstrated that this compound exhibited submicromolar antiproliferative activity. The compound's efficacy was linked to its ability to interfere with mTORC1 reactivation following nutrient deprivation, leading to sustained accumulation of LC3-II, a marker of autophagy .

Case Studies

  • MIA PaCa-2 Cell Line : In vitro studies using MIA PaCa-2 cells revealed that treatment with the compound resulted in significant growth inhibition compared to control groups. The IC50 values were determined through dose-response assays, indicating a strong potential for therapeutic application in pancreatic cancer treatment.
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it disrupts the normal autophagic process by inhibiting mTORC1 activity. This disruption was evidenced by abnormal LC3 punctae formation and impaired clearance of autophagic substrates under starvation conditions .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntiproliferative< 0.5mTORC1 inhibition & autophagy modulation
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesAnticancerSubmicromolarAutophagy modulation

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